molecular formula C17H13ClN4O B8587768 1,2,4-Triazolo(3,4-a)phthalazine, 8-chloro-3-ethoxy-6-phenyl- CAS No. 87540-79-2

1,2,4-Triazolo(3,4-a)phthalazine, 8-chloro-3-ethoxy-6-phenyl-

Cat. No. B8587768
M. Wt: 324.8 g/mol
InChI Key: VEUOZDOMYGKJBP-UHFFFAOYSA-N
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Patent
US04788186

Procedure details

A mixture of 3,8-dichloro-6-phenyl-1,2,4-triazolo[3,4-a]phthalazine (5 g), sodium ethoxide (1.3 g) and absolute ethanol (40 ml) is poured into a steel bomb and heated to 100° C. for 8 hours. Then the mixture is cooled and concentrated to dryness. The obtained residue is triturated with water, filtered and crystallized from ethanol/chloroform yielding 3.3 g of the compound of the title. M.p. 226°-28° C.
Name
3,8-dichloro-6-phenyl-1,2,4-triazolo[3,4-a]phthalazine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:6]2[N:7]=[C:8]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[C:9]3[C:14]([C:5]2=[N:4][N:3]=1)=[CH:13][CH:12]=[C:11]([Cl:15])[CH:10]=3.[O-:22][CH2:23][CH3:24].[Na+]>C(O)C>[Cl:15][C:11]1[CH:10]=[C:9]2[C:14](=[CH:13][CH:12]=1)[C:5]1=[N:4][N:3]=[C:2]([O:22][CH2:23][CH3:24])[N:6]1[N:7]=[C:8]2[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2|

Inputs

Step One
Name
3,8-dichloro-6-phenyl-1,2,4-triazolo[3,4-a]phthalazine
Quantity
5 g
Type
reactant
Smiles
ClC1=NN=C2N1N=C(C1=CC(=CC=C21)Cl)C2=CC=CC=C2
Name
Quantity
1.3 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture is cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The obtained residue is triturated with water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol/chloroform yielding 3.3 g of the compound of the title

Outcomes

Product
Name
Type
Smiles
ClC=1C=C2C(=NN3C(C2=CC1)=NN=C3OCC)C3=CC=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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